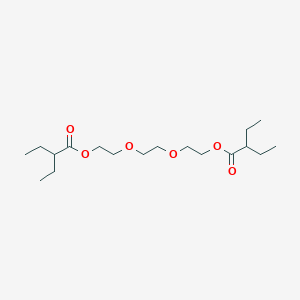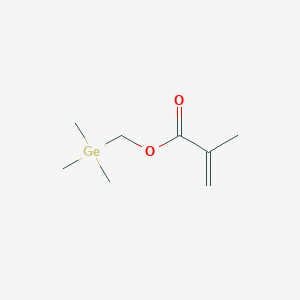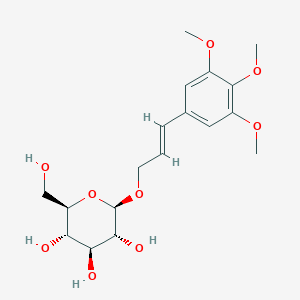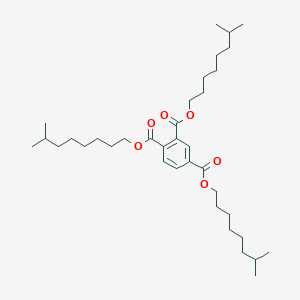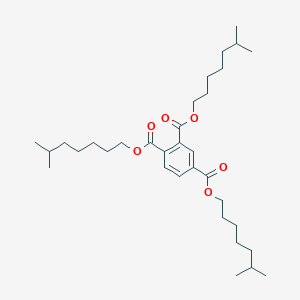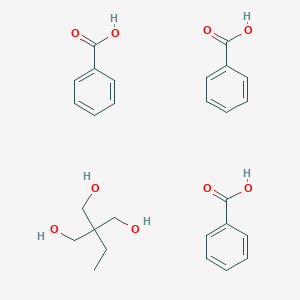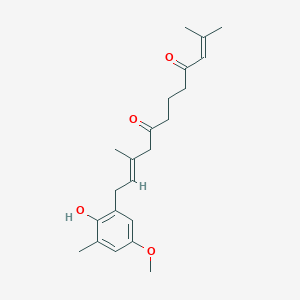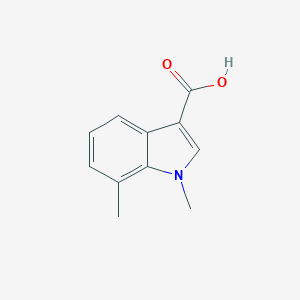
1,7-Dimethylindole-3-carboxylic acid
説明
Indole-3-carboxylic acid is a compound that has been studied using various techniques such as gas chromatography with high resolution mass spectrometry (GC-HRMS), ultra-high performance liquid chromatography in combination with high resolution tandem mass spectrometry (UHPLC-HRMS), nuclear magnetic resonance spectroscopy (NMR) and Fourier transform infrared spectroscopy (FT-IR) . It’s used in the preparation of various compounds including anticancer agents, derivatives of amino acids and peptides, serotonin 5-HT4 receptor antagonists, primary acylureas, inhibitors of Gli1-mediated transcription in the Hedgehog pathway, serotonin 5-HT6 antagonists, Very Late Antigen-4 (VLA-4) antagonists, EphB3 receptor tyrosine kinase inhibitors, and potential therapeutic agents for Alzheimer’s Disease .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in recent years . For example, a series of novel indole-3-carboxylic acid derivatives have been synthesized as potential transport inhibitor response 1 antagonists . The synthesis involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI .Molecular Structure Analysis
While specific molecular structure analysis for “1,7-Dimethylindole-3-carboxylic acid” is not available, the crystal structure of a related compound, Arabidopsis thaliana Indole-3-acetic acid methyltransferase (AtIAMT1), has been determined and refined to 2.75 Å resolution .特性
IUPAC Name |
1,7-dimethylindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-4-3-5-8-9(11(13)14)6-12(2)10(7)8/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPWFMRYUFVLLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-dimethyl-1H-indole-3-carboxylic acid | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


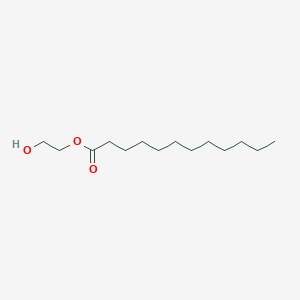
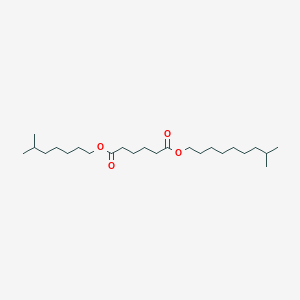
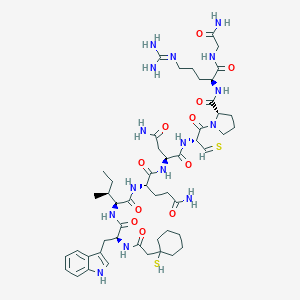
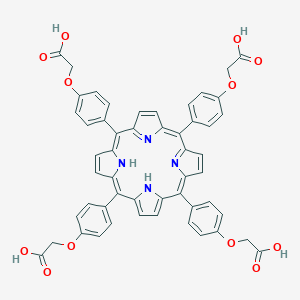

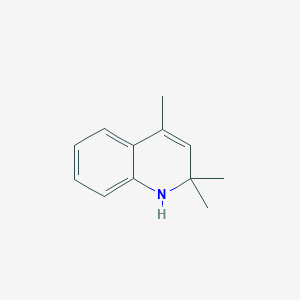
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B167201.png)
